Ethyl 2-benzoyl-4,5-dimethylbenzoate
Description
Properties
CAS No. |
134098-87-6 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 2-benzoyl-4,5-dimethylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-4-21-18(20)16-11-13(3)12(2)10-15(16)17(19)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
InChI Key |
DOGIOQICYIERGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, nitro or benzoyl groups (electron-withdrawing) reduce electron density, favoring nucleophilic attack or altering solubility .
- Substituent Position : The 4,5-dimethyl configuration in the target compound may confer steric hindrance compared to 3,5-dimethyl analogs (e.g., Ethyl 4-iodo-3,5-dimethylbenzoate), affecting reaction pathways or crystal packing .
Physicochemical Properties
Melting Points and Solubility
- This compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its balanced electronic profile.
- Ethyl 4-nitrobenzoate: Higher melting point (~72°C) and lower solubility in nonpolar solvents due to strong dipole-dipole interactions from the nitro group .
- Ethyl 2-benzoyl-4,5-dimethoxybenzoate: Increased solubility in polar solvents (e.g., methanol) owing to methoxy groups’ polarity .
Spectroscopic Data (NMR)
- ¹H-NMR : Methyl groups in this compound are expected to resonate at δ 2.2–2.5 ppm, whereas methoxy groups in dimethoxy analogs appear at δ 3.8–4.0 ppm .
- ¹³C-NMR : The benzoyl carbonyl signal is typically observed at δ 190–200 ppm, while ester carbonyls resonate at δ 165–170 ppm .
Reactivity and Stability
- Ester Hydrolysis : Methyl groups may slow hydrolysis rates compared to nitro-substituted esters (e.g., Ethyl 4-nitrobenzoate), where electron-withdrawing groups accelerate nucleophilic acyl substitution .
- Thermal Stability : Dimethyl substitution likely enhances thermal stability relative to methoxy analogs, which may undergo demethylation under harsh conditions .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity |
|---|---|---|---|
| This compound | Not reported | Moderate | Stable under acidic conditions |
| Ethyl 4-nitrobenzoate | ~72 | Low | Rapid hydrolysis in basic media |
| Ethyl 4-iodo-3,5-dimethylbenzoate | Not reported | Low | Halogenation for cross-coupling |
Q & A
Q. What are the common synthetic routes for Ethyl 2-benzoyl-4,5-dimethylbenzoate, and how can reaction yields be optimized?
The compound is typically synthesized via esterification or substitution reactions. For example, derivatives of ethyl benzoate can be functionalized using iodination or coupling reactions (e.g., Suzuki-Miyaura) to introduce benzoyl and methyl groups . Optimization involves selecting catalysts (e.g., palladium for cross-coupling), controlling reaction temperature, and using anhydrous solvents. Yield improvements may require iterative purification via column chromatography (petroleum ether/dichloromethane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : Essential for confirming substituent positions and aromatic proton environments. Discrepancies in splitting patterns may arise from steric hindrance or electron-withdrawing effects .
- FT-IR : Validates ester carbonyl (C=O, ~1700 cm⁻¹) and benzoyl group presence.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. Cross-validate with theoretical isotopic distributions .
Q. How can researchers ensure purity and assess degradation products of this compound?
Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Thermal stability can be evaluated via differential scanning calorimetry (DSC) to identify decomposition temperatures. For trace analysis, combine GC-MS with electron ionization .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact the compound’s reactivity in cross-coupling reactions?
Methyl groups enhance steric bulk, potentially slowing Suzuki-Miyaura reactions compared to methoxy substituents, which offer electron-donating effects. Computational modeling (DFT) can predict reaction barriers, while kinetic studies under inert atmospheres quantify rate differences .
Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NOE effects in NMR?
Unexpected nuclear Overhauser effects (NOE) may indicate non-planar conformations or intermolecular interactions. Perform variable-temperature NMR to assess dynamic processes. Compare with X-ray crystallography data (if available) to validate spatial arrangements .
Q. How can researchers design experiments to probe the compound’s potential as a bioactive intermediate?
- In vitro assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorogenic substrates.
- Structure-activity relationship (SAR) : Synthesize analogs with halogen or amino substitutions at the 4,5-dimethyl positions to evaluate bioactivity trends .
- Metabolic stability : Use liver microsome models (e.g., human CYP450 isoforms) to assess oxidative degradation pathways .
Q. What methodologies quantify the compound’s thermal stability under varying atmospheric conditions?
Thermogravimetric analysis (TGA) under nitrogen vs. oxygen atmospheres reveals oxidative degradation thresholds. Isothermal stability studies at 40–60°C (accelerated aging) predict shelf-life. Pair with FT-IR to identify degradation byproducts (e.g., benzoic acid formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
